BenchChemオンラインストアへようこそ!

4-(azepane-1-sulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal Chemistry Drug Discovery Physicochemical Profiling

4-(azepane-1-sulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazol-2-yl benzamide that incorporates an azepane sulfonamide motif. This compound belongs to a class of heterocyclic molecules investigated for antimicrobial, anticancer, and enzyme-inhibitory activities.

Molecular Formula C23H26N4O4S
Molecular Weight 454.5 g/mol
CAS No. 891119-32-7
Cat. No. B6491459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(azepane-1-sulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS891119-32-7
Molecular FormulaC23H26N4O4S
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
InChIInChI=1S/C23H26N4O4S/c1-16-7-8-17(2)20(15-16)22-25-26-23(31-22)24-21(28)18-9-11-19(12-10-18)32(29,30)27-13-5-3-4-6-14-27/h7-12,15H,3-6,13-14H2,1-2H3,(H,24,26,28)
InChIKeyRERADCFEQMNCKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(azepane-1-sulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891119-32-7) Procurement-Critical Research Chemical Overview


4-(azepane-1-sulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazol-2-yl benzamide that incorporates an azepane sulfonamide motif. This compound belongs to a class of heterocyclic molecules investigated for antimicrobial, anticancer, and enzyme-inhibitory activities [1]. Based on vendor datasheets, its molecular formula is C23H26N4O4S (M.W. 454.5 g mol⁻¹), with a computed XLogP3 of 3.7, seven hydrogen-bond acceptors, and one hydrogen-bond donor .

Why Generic Substitution of 4-(azepane-1-sulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide with In-Class Analogs Is Not Scientifically Justified


Within the 1,3,4-oxadiazol-2-yl benzamide family, even minor structural modifications—such as the position of methyl groups on the aryl ring or the identity of the sulfonamide substituent—can drastically alter lipophilicity, hydrogen-bonding capacity, and consequently biological target engagement [1]. For example, the compound's 2,5-dimethylphenyl substitution pattern, which introduces ortho-methyl steric bulk, is mechanistically distinct from the 3,4-dimethylphenyl regioisomer (CAS 899963-33-8) and the 2‑chlorophenyl analog (CAS 533869-31-7), each of which would be expected to exhibit different pharmacokinetic and target-binding profiles. Therefore, directly substituting any of these structural variants without comparative quantitative data risks compromising experimental reproducibility and scientific validity .

Quantitative Differentiation Evidence for 4-(azepane-1-sulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide Against Close Structural Analogs


Lipophilicity (XLogP3) Differentiates 2,5-Dimethylphenyl from 2-Chlorophenyl and 3,4-Dimethylphenyl Analogs

The target compound exhibits a computed XLogP3 of 3.7 , reflecting the lipophilic character of the 2,5-dimethylphenyl group. In contrast, knowledge of the 2‑chlorophenyl analog (CAS 533869-31-7, C21H21ClN4O4S) suggests a lower logP due to the electronegative chlorine substituent, which would reduce membrane permeability in cell-based assays. The 3,4‑dimethylphenyl regioisomer (CAS 899963‑33‑8) is expected to possess a different shape and polar surface area profile, potentially altering pharmacokinetics. The 0.5–1.0 log unit difference typical of such substituent changes can correspond to a ~3‑ to 10‑fold difference in membrane partitioning [1].

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Hydrogen‑Bond Donor Count Defines Solubility and Permeability Differentiator Against Alcohol‑Containing Analogs

The target compound possesses only one hydrogen‑bond donor (the benzamide NH) . Analogs that introduce an additional hydroxyl or amino substituent on the oxadiazole aryl ring would increase the donor count, reducing passive permeability. This donor count is in line with Lipinski's rule of five, supporting oral bioavailability potential. The 4‑(azepane‑1‑sulfonyl)‑N‑(5‑ethyl‑1,3,4‑oxadiazol‑2‑yl)benzamide analog would have the same donor count but lacks the aromatic stacking capability of the dimethylphenyl moiety.

Pharmaceutics Biopharmaceutics Medicinal Chemistry

Class‑Level Antibacterial Potency of 1,3,4‑Oxadiazol‑2‑yl Benzamides Against MRSA Provides a Basal Activity Benchmark

The 1,3,4‑oxadiazol‑2‑yl benzamide pharmacophore has demonstrated potent antibacterial activity against methicillin‑resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.06 μg mL⁻¹ for the most active derivatives in the series [1]. While this specific MIC value was obtained for trifluoromethylthio‑ and pentafluorosulfanyl‑containing analogs, the core scaffold is validated for anti‑Gram‑positive activity. The target compound, bearing a 2,5‑dimethylphenyl group, represents a sterically and electronically distinct variant within this active class; its actual MIC remains unreported, but the scaffold's antibacterial potential justifies its inclusion in screening cascades.

Antibacterial MRSA Drug‑Resistant Bacteria

Molecular Weight and Exact Mass Provide Analytical Confirmation Advantage Over Lower‑Mass Analogs

The target compound has a molecular weight of 454.5 g mol⁻¹ and an exact monoisotopic mass of 454.1675 g mol⁻¹ , which is higher than many common 1,3,4‑oxadiazole benzamides (e.g., 4‑(azepane‑1‑sulfonyl)‑N‑(5‑methyl‑1,3,4‑oxadiazol‑2‑yl)benzamide, M.W. ~392 g mol⁻¹) . The larger mass and distinctive isotopic pattern enhance specificity in LC‑MS/MS detection, reducing interference from low‑molecular‑weight background ions. This is particularly advantageous when quantifying the compound in complex biological matrices.

Analytical Chemistry Mass Spectrometry Quality Control

Vendor‑Reported Purity and Availability Ensure Reproducibility Compared to In‑House Synthesis

Multiple reputable vendors list the target compound with a purity of 95%+ as determined by HPLC , and it is available from stock for immediate shipping . The structurally related 3,4‑dimethylphenyl regioisomer (CAS 899963‑33‑8) is similarly available but often at lower purity (≥90%) . This difference in specified purity can impact the reproducibility of biological assays, particularly at low compound concentrations where impurities may exert confounding pharmacological effects.

Procurement Quality Assurance Chemical Synthesis

Optimal Application Scenarios for 4-(azepane-1-sulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide Based on Quantitative Differentiation Evidence


Antimicrobial Screening Against Drug‑Resistant Gram‑Positive Pathogens

The validated activity of the 1,3,4‑oxadiazol‑2‑yl benzamide scaffold against MRSA (MIC as low as 0.06 μg mL⁻¹) makes this compound a strong candidate for inclusion in phenotypic screening libraries targeting methicillin‑resistant Staphylococcus aureus, vancomycin‑resistant enterococci, and drug‑resistant Streptococcus pneumoniae [1]. Its distinct 2,5‑dimethylphenyl substitution may confer improved selectivity over the 3,4‑dimethylphenyl regioisomer.

Physicochemical Property‑Guided Lead Optimization Programs

With a computed logP of 3.7 and a single hydrogen‑bond donor, this compound fits within lead‑like chemical space for oral bioavailability . Its procurement supports structure–activity relationship (SAR) expansions where systematic variation of the oxadiazole C5‑aryl group is used to fine‑tune lipophilicity and permeability.

Analytical Method Development and Bioanalytical Quantification

The high molecular weight (454.5 g mol⁻¹) and exact mass (454.1675 g mol⁻¹) facilitate the development of selective LC‑MS/MS methods for quantifying the compound in plasma or tissue homogenates, with lower interference than lower‑mass 1,3,4‑oxadiazole analogs . The 95%+ purity specification ensures reliable standard curve preparation.

Comparative Selectivity Profiling Against Carbonic Anhydrase and Acetylcholinesterase

N‑substituted sulfonyl amides containing a 1,3,4‑oxadiazole motif have shown potent inhibition of human carbonic anhydrase I/II (KI 9–121 nM) and acetylcholinesterase (KI 23–52 nM) [2]. The target compound can serve as a probe to determine whether the azepane sulfonamide moiety introduces selectivity shifts relative to previously reported inhibitors, guiding the design of CNS‑penetrant or peripherally restricted agents.

Quote Request

Request a Quote for 4-(azepane-1-sulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.